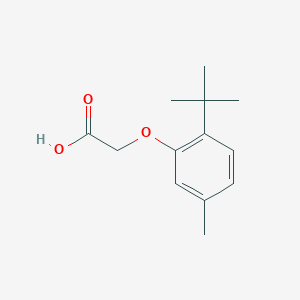![molecular formula C14H13ClN2O3S B5579239 N-(3-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide CAS No. 5270-90-6](/img/structure/B5579239.png)
N-(3-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide is a chemical compound with the linear formula C14H13ClN2O3S . Its CAS number is 329059-23-6 . It has a molecular weight of 324.788 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of N-(3-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide consists of a central phenyl ring, which is substituted at one position by an acetamide group and at another position by a sulfonyl group that is itself attached to a 4-chlorophenyl group .Aplicaciones Científicas De Investigación
Vibrational Spectroscopic Analysis
A study characterized the antiviral active molecule N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide, which shares structural similarities with N-(3-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide. The research utilized vibrational spectroscopy, including Raman and Fourier transform infrared spectroscopy, and density functional theory to investigate the molecule's geometric equilibrium, hydrogen bonding, and vibrational wavenumbers. The analysis confirmed stereo-electronic interactions contributing to stability, supported by natural bond orbital analysis and Hirshfeld surface insights into intermolecular contacts within the crystal structure (Jenepha Mary et al., 2022).
Structural and Thermal Characterization
Another study synthesized and characterized various sulfanilamide derivatives, including compounds structurally related to N-(3-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide. The research employed various spectroscopic methods and single-crystal X-ray diffraction to examine their crystal structures, conformational properties, and hydrogen bond networks. The thermal properties were evaluated using thermogravimetric and differential scanning calorimetric methods, revealing distinct thermal decomposition points and melting points for the derivatives. However, these compounds exhibited limited antibacterial activity and no antifungal activity (Lahtinen et al., 2014).
Molecular Docking and Anticancer Potential
A study on N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide, structurally similar to the compound of interest, synthesized the molecule and confirmed its structure through various spectroscopic techniques. The anticancer activity was evaluated through in silico modeling targeting the VEGFr receptor, suggesting potential therapeutic applications. The research highlights the importance of molecular docking studies in identifying promising anticancer compounds (Sharma et al., 2018).
Design and Synthesis for Antimicrobial Activity
A research project focused on the design and synthesis of compounds containing biologically active segments, including β-lactam drugs and sulfonamido groups. The synthesis involved multiple steps leading to the production of new compounds with significant biological activity, as indicated by their antibacterial and antifungal screening results. This study demonstrates the potential for designing multifunctional molecules with enhanced therapeutic properties (Fadel & Al-Azzawi, 2021).
Propiedades
IUPAC Name |
N-[3-[(4-chlorophenyl)sulfonylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c1-10(18)16-12-3-2-4-13(9-12)17-21(19,20)14-7-5-11(15)6-8-14/h2-9,17H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFZYVSXKXNZEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00967149 |
Source


|
| Record name | N-{3-[(4-Chlorobenzene-1-sulfonyl)amino]phenyl}ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00967149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(((4-Chlorophenyl)sulfonyl)amino)phenyl)acetamide | |
CAS RN |
5270-90-6 |
Source


|
| Record name | N-{3-[(4-Chlorobenzene-1-sulfonyl)amino]phenyl}ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00967149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(1-benzothien-5-ylcarbonyl)-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5579156.png)
![(4aS*,7aR*)-4-(cyclobutylcarbonyl)-N-ethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5579158.png)


![6-ethyl-3-[(6-hydroxy-1,4-oxazepan-4-yl)carbonyl]-1,5-dimethylpyridin-2(1H)-one](/img/structure/B5579176.png)
![2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5579184.png)
![2,3,4-trifluoro-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)benzenesulfonamide](/img/structure/B5579196.png)

![4-(4-{1-[2-(ethylthio)ethyl]-1H-imidazol-2-yl}-1H-1,2,3-triazol-1-yl)piperidine hydrochloride](/img/structure/B5579205.png)
![(1S*,5R*)-3-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5579213.png)

![3-[({[5-(4-methoxyphenyl)-3-isoxazolyl]methyl}amino)methyl]-3-pyrrolidinol dihydrochloride](/img/structure/B5579219.png)
![N-[(5-acetyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-(methylthio)pyrimidin-4-amine](/img/structure/B5579227.png)
![1-methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B5579234.png)